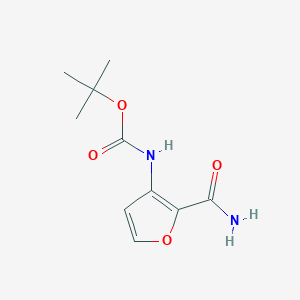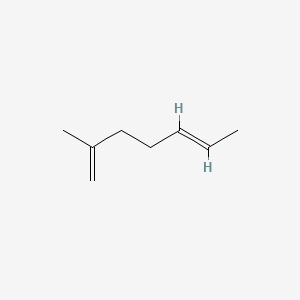
2-Methyl-1,5-heptadiene
Overview
Description
2-Methyl-1,5-heptadiene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. This compound is known for its unique structure, where the double bonds are positioned at the first and fifth carbon atoms, with a methyl group attached to the second carbon atom. The presence of these double bonds makes it a versatile compound in various chemical reactions.
Mechanism of Action
Target of Action
2-Methyl-1,5-heptadiene is a type of organic compound known as a diene . Dienes are hydrocarbons that contain two carbon-carbon double bonds . The primary targets of this compound are likely to be other organic compounds that can undergo reactions with dienes .
Mode of Action
The mode of action of this compound is primarily through cycloaddition reactions . One of the most common types of cycloaddition reactions that dienes undergo is the Diels-Alder reaction . In this reaction, a diene reacts with a compound containing a carbon-carbon double bond, known as a dienophile . The reaction results in the formation of a six-membered ring .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the synthesis of complex organic molecules. The Diels-Alder reaction, for example, is a key step in the synthesis of many natural products and pharmaceuticals .
Result of Action
The result of the action of this compound is the formation of new organic compounds through cycloaddition reactions . These reactions can lead to the synthesis of a wide variety of complex molecules, including natural products and pharmaceuticals .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rate of Diels-Alder reactions can be affected by temperature, with higher temperatures generally increasing the rate of reaction . Additionally, the presence of catalysts can also significantly increase the rate of these reactions .
Biochemical Analysis
Biochemical Properties
2-Methyl-1,5-heptadiene plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate for certain enzymes, leading to the formation of specific reaction products. The nature of these interactions can vary, but they often involve the binding of this compound to active sites on enzymes, altering their catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can interact with cell surface receptors, triggering signaling cascades that alter cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For example, this compound may bind to the active site of an enzyme, preventing its normal substrate from accessing the site and thereby inhibiting the enzyme’s activity. Alternatively, it may enhance the activity of certain enzymes by stabilizing their active conformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, impacting the health and function of the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, this compound may bind to lipid transport proteins, facilitating its movement across cell membranes and its distribution within lipid-rich regions of the cell .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. These interactions can influence the compound’s biochemical activity and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,5-heptadiene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 2-methyl-1,5-dibromoheptane. This reaction typically uses a strong base, such as potassium tert-butoxide, in a solvent like dimethyl sulfoxide, under reflux conditions. The reaction proceeds through the elimination of hydrogen bromide, forming the desired diene.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic dehydrogenation of 2-methylheptane. This process involves passing the hydrocarbon over a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The reaction conditions are carefully controlled to maximize the yield of the diene while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,5-heptadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or aldehydes.
Reduction: Hydrogenation of this compound using a catalyst like palladium on carbon can convert it to 2-methylheptane.
Substitution: The double bonds in the compound make it susceptible to electrophilic addition reactions, such as halogenation with bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: 2-Methylheptane.
Substitution: Dihalogenated products.
Scientific Research Applications
2-Methyl-1,5-heptadiene has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound can be used in studies involving the interaction of dienes with biological molecules.
Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Comparison with Similar Compounds
2-Methyl-1,5-heptadiene can be compared with other similar compounds, such as:
2,5-Heptadiene: This compound has a similar structure but lacks the methyl group at the second carbon atom.
2,3-Heptadiene: This compound has its double bonds at the second and third carbon atoms, making it a cumulated diene.
Uniqueness: The presence of the methyl group in this compound provides unique steric and electronic properties, making it more reactive in certain chemical reactions compared to its non-methylated counterparts.
Properties
IUPAC Name |
(5E)-2-methylhepta-1,5-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4-5H,2,6-7H2,1,3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKRFDPUBWVICN-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41044-63-7, 6766-54-7 | |
| Record name | trans-2-Methyl-1,5-heptadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041044637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,5-heptadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



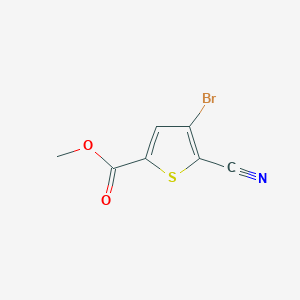
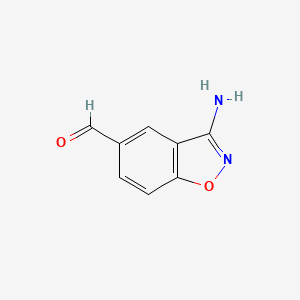

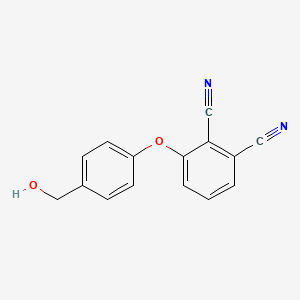
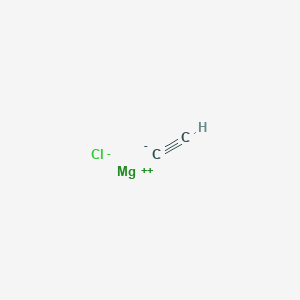
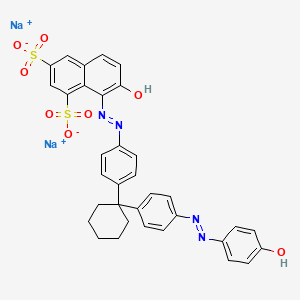
![Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate]](/img/structure/B3029410.png)
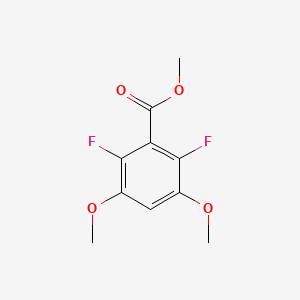
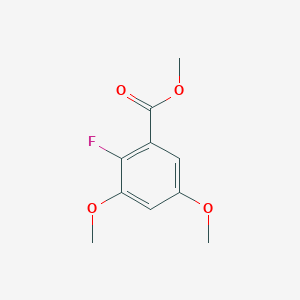
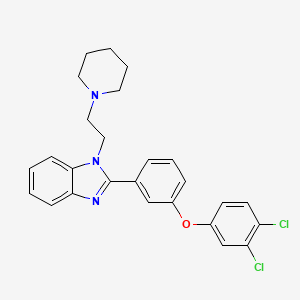
![5,10-Dihydroindeno[2,1-a]indene](/img/structure/B3029415.png)
